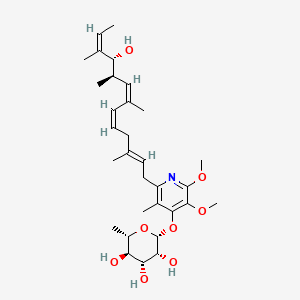

3'-Rhamnopiericidin A1

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3'-Rhamnopiericidin A(1) is a piericidin rhamnoside from Streptomyces.

Wissenschaftliche Forschungsanwendungen

Introduction to 3'-Rhamnopiericidin A1

This compound is a member of the piericidin family, which is primarily derived from the actinomycete Streptomyces. This compound has garnered attention due to its diverse biological activities, including antimicrobial, insecticidal, and potential antitumor properties. The unique structural features of this compound, particularly its rhamnose moiety, contribute to its biological efficacy and make it a subject of interest for various scientific applications.

Antimicrobial Properties

This compound exhibits significant antimicrobial activity against a range of pathogens. Research indicates that it can effectively inhibit the growth of Gram-positive and Gram-negative bacteria, making it a potential candidate for developing new antibiotics. The mechanism of action is believed to involve the disruption of bacterial cell wall synthesis and interference with essential metabolic pathways, similar to other piericidins .

Insecticidal Effects

The compound has shown promising insecticidal properties, particularly against agricultural pests. Studies have demonstrated that this compound can effectively reduce pest populations in controlled environments. This characteristic positions it as a potential natural pesticide alternative, which is crucial in sustainable agriculture practices .

Antitumor Activity

Emerging research suggests that this compound may possess antitumor properties. Preliminary studies indicate that it can induce apoptosis in cancer cells, likely through mechanisms involving oxidative stress and mitochondrial dysfunction. These findings warrant further investigation into its potential as a chemotherapeutic agent .

Total Synthesis

The total synthesis of this compound has been explored to facilitate further research into its structure-activity relationships (SAR). Various synthetic strategies have been employed to create analogs of the compound, allowing researchers to assess the impact of structural modifications on biological activity. This synthetic approach not only aids in understanding the compound's mechanism but also enhances its potential applications in pharmacology .

Structure-Activity Relationship Studies

SAR studies have revealed insights into how modifications to the rhamnose moiety and other structural elements influence biological activity. For instance, variations in the side chains and functional groups have been systematically analyzed to determine their effects on potency and selectivity against different biological targets .

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers isolated this compound from Streptomyces sp. SN-198 and evaluated its antimicrobial efficacy against various pathogens. The results showed that the compound inhibited bacterial growth with minimal inhibitory concentrations (MICs) comparable to established antibiotics. This study highlights the potential for developing new antimicrobial agents based on natural products .

Case Study 2: Insect Pest Management

In agricultural trials, this compound was tested against common pests such as aphids and beetles. The results indicated a significant reduction in pest populations when treated with the compound, suggesting its viability as a natural insecticide. These findings support further exploration into its application in integrated pest management systems .

Eigenschaften

CAS-Nummer |

131622-62-3 |

|---|---|

Molekularformel |

C31H47NO8 |

Molekulargewicht |

561.7 g/mol |

IUPAC-Name |

(2R,3R,4R,5R,6S)-2-[2-[(2E,5Z,7Z,9R,10R,11Z)-10-hydroxy-3,7,9,11-tetramethyltrideca-2,5,7,11-tetraenyl]-5,6-dimethoxy-3-methylpyridin-4-yl]oxy-6-methyloxane-3,4,5-triol |

InChI |

InChI=1S/C31H47NO8/c1-10-19(4)24(33)20(5)16-18(3)13-11-12-17(2)14-15-23-21(6)28(29(37-8)30(32-23)38-9)40-31-27(36)26(35)25(34)22(7)39-31/h10-11,13-14,16,20,22,24-27,31,33-36H,12,15H2,1-9H3/b13-11-,17-14+,18-16-,19-10-/t20-,22+,24+,25+,26-,27-,31-/m1/s1 |

InChI-Schlüssel |

ZIBGPNICZWZARG-TWWKIJBXSA-N |

SMILES |

CC=C(C)C(C(C)C=C(C)C=CCC(=CCC1=C(C(=C(C(=N1)OC)OC)OC2C(C(C(C(O2)C)O)O)O)C)C)O |

Isomerische SMILES |

C/C=C(/C)\[C@@H]([C@H](C)/C=C(/C)\C=C/C/C(=C/CC1=C(C(=C(C(=N1)OC)OC)O[C@@H]2[C@@H]([C@@H]([C@H]([C@@H](O2)C)O)O)O)C)/C)O |

Kanonische SMILES |

CC=C(C)C(C(C)C=C(C)C=CCC(=CCC1=C(C(=C(C(=N1)OC)OC)OC2C(C(C(C(O2)C)O)O)O)C)C)O |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

3'-rhamnopiericidin A(1) 3'-rhamnopiericidin A1 SN-198-C |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.